

# Table 1: Summary of Derazantinib Preclinical Kinase Inhibition Profile

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## Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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Aspect	Key Preclinical Findings	Experimental Models & Citations
	<p>  <b>Primary Kinase Targets</b>   <b>FGFR1, FGFR2, FGFR3</b>: Potent, ATP-competitive inhibitor. <b>CSF1R</b>: Equipotent inhibition compared to FGFR1-3. [1] [2]   Structural analyses and in-cell activity assays in isolated macrophages. [1]     <b>Additional Kinase Targets</b>   <b>RET, DDR2, VEGFR1, KIT</b>: Inhibited at low nanomolar IC50 values (e.g., 3 nM for RET, 3.6 nM for DDR2). [3]   Biochemical kinase activity screens. [3]     <b>Mechanism of Action</b>   <b>Direct Antitumor</b>: Inhibits proliferation in tumor cells with FGFR genetic aberrations. [1] <b>Immunomodulation</b>: CSF1R inhibition promotes repolarization of macrophages to M1-like phenotype, restoring T-cell activity. [3] [2]   Proliferation assays in urothelial cancer models; immunophenotyping of tumor microenvironment. [1] [3]     <b>Rationale for Combination with Immunotherapy</b>   CSF1R inhibition increases repolarization to M1-type macrophages, creating a more tumoricidal immune environment and potentially enhancing the efficacy of PD-1/PD-L1 inhibitors. [1] [3]   Preclinical rationale supported by the design of the FIDES-02 clinical trial combining <b>derazantinib</b> with atezolizumab. [2]  </p>	

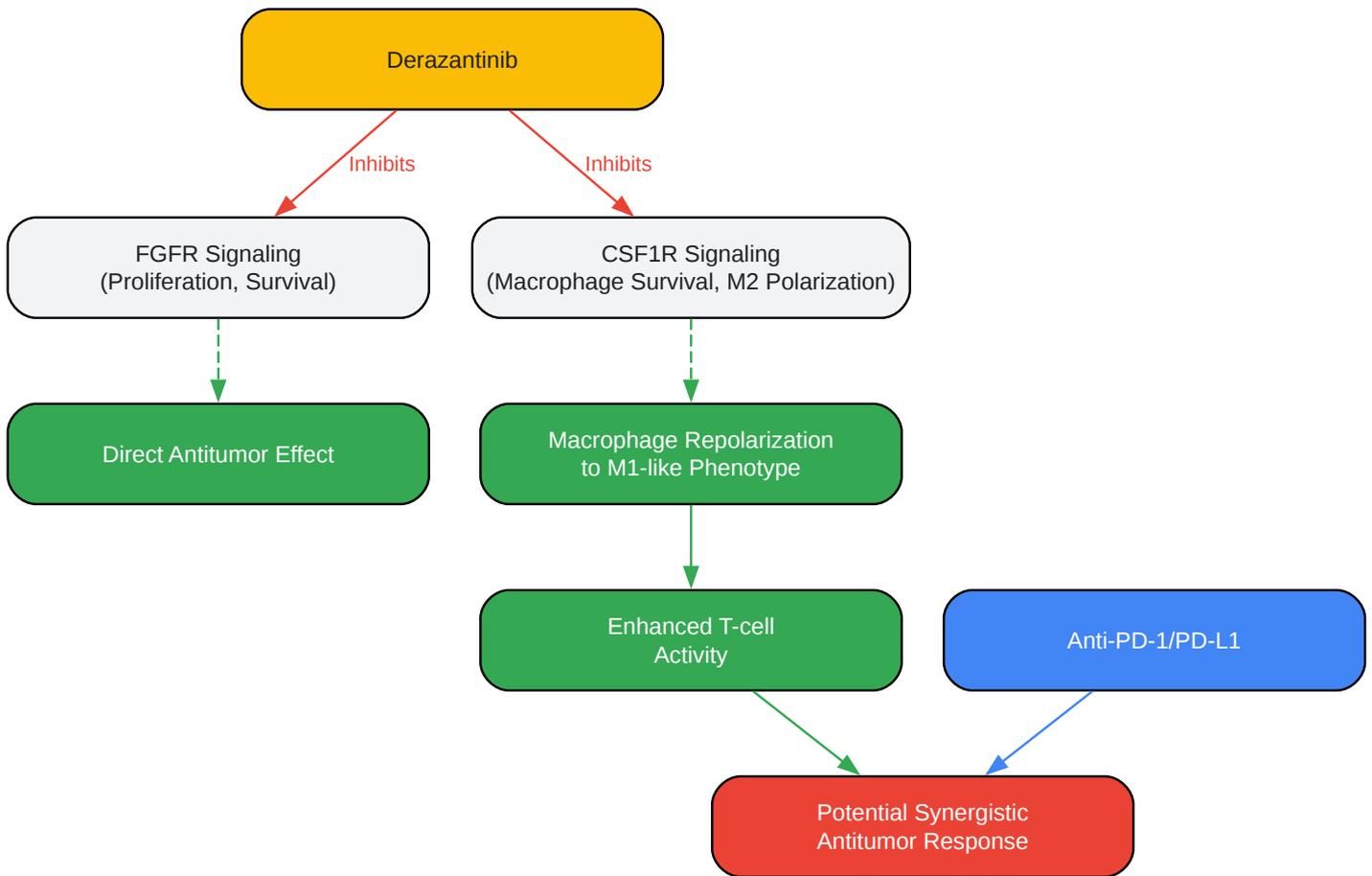
## Detailed Experimental Protocols from Preclinical Studies

The key experiments that established **derazantinib**'s profile involved both biochemical and cell-based assays.

- **Biochemical Kinase Inhibition Assays: Derazantinib** was screened against a panel of purified kinase proteins to determine its half-maximal inhibitory concentration (IC50) for each target. These assays confirmed its potent, nanomolar-level activity against FGFR1-3, CSF1R, and other kinases like RET and DDR2 [3].
- **In-Cell CSF1R Activity Assay:** To confirm that biochemical inhibition translated to cellular activity, **derazantinib** was tested on isolated macrophages [1]. As macrophage survival and function are dependent on CSF1R signaling, the inhibitor's ability to block this pathway was demonstrated by a measurable functional outcome in these primary cells.
- **Activity in Urothelial Cancer Models:** Detailed drug activity screens were performed across a panel of urothelial cancer models with defined genetic backgrounds [1]. These experiments were crucial for verifying that **derazantinib**'s antitumor efficacy in cells was linked to the presence of **FGFR genetic aberrations**, thereby identifying potential predictive biomarkers for patient selection.

## Visualizing the Dual Mechanistic Pathway

The following diagram illustrates the core signaling pathways targeted by **derazantinib** and its proposed dual mechanism of action in the tumor microenvironment.



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**Derazantinib** inhibits both tumor cell-intrinsic FGFR signaling and immune-suppressive CSF1R signaling, potentially enhancing T-cell activity and immunotherapy.

## Interpretation and Clinical Translation

The preclinical data provided a strong rationale for clinical development. The dual inhibition of FGFR and CSF1R suggested **derazantinib** could be particularly effective in **FGFR-aberrant, immunologically "cold" tumors** by simultaneously targeting the cancer cells and fostering a more permissive immune environment [1] [3].

This hypothesis was directly tested in the **FIDES-02 (NCT04045613) phase 1b/2 clinical trial**, which evaluated **derazantinib** both as a monotherapy and in combination with the PD-L1 inhibitor atezolizumab in

patients with metastatic urothelial cancer harboring FGFR genetic aberrations [2].

However, the clinical results were disappointing. The trial concluded that while the treatments were well-tolerated, they **did not show sufficient efficacy to warrant further development in this cancer type** [2]. The objective response rate for **derazantinib** monotherapy was only 8.2%, and the combination with atezolizumab did not yield significant improvement.

This highlights the challenge of translating compelling preclinical mechanisms into clinical success. The precise reasons for this disconnect (e.g., tumor heterogeneity, compensatory pathways, or insufficient target engagement in patients) would require further investigation.

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## References

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